molecular formula C8H6BrClO2 B2811770 5-Bromo-3-chloro-2-methoxybenzaldehyde CAS No. 25299-27-8

5-Bromo-3-chloro-2-methoxybenzaldehyde

Cat. No. B2811770
CAS RN: 25299-27-8
M. Wt: 249.49
InChI Key: TYMYZNFVODWIOD-UHFFFAOYSA-N
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Description

“5-Bromo-3-chloro-2-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H6BrClO2 . It has an average mass of 249.49 Da .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-chloro-2-methoxybenzaldehyde” consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The exact positions of these substituents on the benzene ring can influence the compound’s reactivity and properties.


Chemical Reactions Analysis

While specific reactions involving “5-Bromo-3-chloro-2-methoxybenzaldehyde” are not available, benzaldehyde derivatives can undergo a variety of reactions. For instance, the benzylic position is particularly reactive and can undergo free radical bromination and nucleophilic substitution .


Physical And Chemical Properties Analysis

“5-Bromo-3-chloro-2-methoxybenzaldehyde” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

Synthesis and Antioxidant Activity

5-Bromo-3-chloro-2-methoxybenzaldehyde is used in the synthesis of chalcone derivatives. A study by Rijal, Haryadi, and Anwar (2022) explored the synthesis of various benzaldehydes, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, from vanillin. These synthesized compounds were tested for their antioxidant activities using the DPPH method, showcasing their potential in medicinal chemistry (Rijal, Haryadi, & Anwar, 2022).

Biological and Environmental Impact

In 1994, Spinnler et al. studied the production of halogenated compounds by the white-rot fungus Bjerkandera adusta, which produces volatile chlorinated phenyl compounds, including derivatives similar to 5-Bromo-3-chloro-2-methoxybenzaldehyde. This research provides insight into the environmental and biological roles of such halogenated compounds (Spinnler et al., 1994).

Solubility and Chemical Properties

Larachi et al. (2000) provided data on the solubility and infinite dilution activity coefficient for compounds like 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water over a temperature range of 280 to 363 K. Such studies are crucial in understanding the physical and chemical properties of halogenated benzaldehydes (Larachi et al., 2000).

Spectroscopic Analysis

The spectroscopic properties of similar compounds, like 5-bromo-2-methoxybenzaldehyde, have been extensively studied. Balachandran, Santhi, and Karpagam (2013) used density functional theory (DFT) for spectroscopic (FT-IR and FT-Raman) studies, providing insights into the electronic properties and molecular orbital simulations of such compounds (Balachandran, Santhi, & Karpagam, 2013).

properties

IUPAC Name

5-bromo-3-chloro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMYZNFVODWIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-methoxybenzaldehyde

Citations

For This Compound
1
Citations
MA Silvestri, M Nagarajan, E De Clercq… - Journal of medicinal …, 2004 - ACS Publications
… O-Alkylation of intermediate 44 with methyl iodide in N,N-dimethylformamide, utilizing potassium carbonate as the base, afforded 5-bromo-3-chloro-2-methoxybenzaldehyde (45). The …
Number of citations: 42 pubs.acs.org

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